

# Spectroscopic and Mass Spectrometric Analysis of Oxazole Carboxylates: A Comparative Guide

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## Compound of Interest

Compound Name: Methyl 5-oxazolecarboxylate

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A comprehensive guide to the analytical characterization of key oxazole carboxylate compounds, providing researchers, scientists, and drug development professionals with essential NMR and mass spectrometry data. Due to the limited availability of published experimental data for **Methyl 5-oxazolecarboxylate**, this guide presents a detailed analysis of its close structural analog, Ethyl 5-oxazolecarboxylate. The presented data serves as a valuable reference for the identification and characterization of this important class of heterocyclic compounds.

## Introduction

Oxazole carboxylates are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis. Accurate analytical characterization of these molecules is paramount for quality control, reaction monitoring, and structure elucidation. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for oxazole carboxylates, using Ethyl 5-oxazolecarboxylate as a representative example. The structural similarities between methyl and ethyl esters result in comparable spectroscopic features, with minor predictable variations, particularly in the signals corresponding to the ester alkyl group.

## Data Summary Tables

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for Ethyl 5-oxazolecarboxylate.

**Table 1:  $^1\text{H}$  NMR Data for Ethyl 5-oxazolecarboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.34	s	1H	H-2 (oxazole)
7.80	s	1H	H-4 (oxazole)
4.40	q	2H	-CH <sub>2</sub> - (ethyl)
1.40	t	3H	-CH <sub>3</sub> (ethyl)

Solvent: CDCl<sub>3</sub>,

Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Data for Ethyl 5-oxazolecarboxylate**

Chemical Shift ( $\delta$ ) ppm	Assignment
161.2	C=O (ester)
152.0	C-5 (oxazole)
144.1	C-2 (oxazole)
126.5	C-4 (oxazole)
61.5	-CH <sub>2</sub> - (ethyl)
14.3	-CH <sub>3</sub> (ethyl)

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz**Table 3: Mass Spectrometry Data for Ethyl 5-oxazolecarboxylate**

m/z	Relative Intensity (%)	Assignment
141.04	100	[M] <sup>+</sup> (Molecular Ion)
113.04	75	[M - CO] <sup>+</sup>
96.03	60	[M - OEt] <sup>+</sup>
68.02	85	[M - CO <sub>2</sub> Et] <sup>+</sup>
Ionization Mode: Electron Ionization (EI)		

## Experimental Protocols

### Synthesis of Ethyl 5-oxazolecarboxylate

A common synthetic route to Ethyl 5-oxazolecarboxylate involves the reaction of ethyl isocyanoacetate with a suitable formylating agent in the presence of a base.

Materials:

- Ethyl isocyanoacetate
- Triethyl orthoformate
- Potassium carbonate
- Ethanol

Procedure:

- A solution of ethyl isocyanoacetate (1 equivalent) in ethanol is prepared in a round-bottom flask.
- Anhydrous potassium carbonate (1.5 equivalents) is added to the solution.
- Triethyl orthoformate (1.2 equivalents) is added dropwise to the stirring mixture at room temperature.

- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between water and ethyl acetate.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford Ethyl 5-oxazolecarboxylate.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.

- Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR spectra are acquired using a proton-decoupled pulse sequence.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Mass Spectrometry

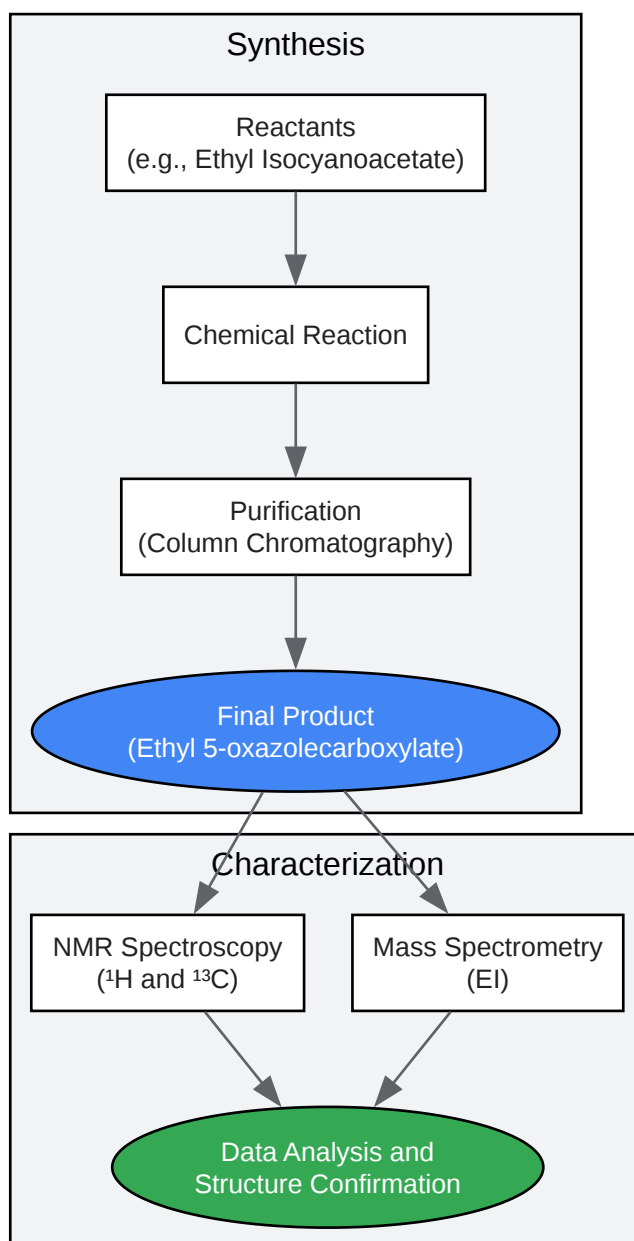
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

- A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the ion source of the mass spectrometer.

- The molecules are ionized by a beam of electrons (typically at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an oxazole carboxylate.



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Caption: Experimental workflow for synthesis and analysis.

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